molecular formula C14H18N2O6 B175443 Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate CAS No. 136285-65-9

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Cat. No. B175443
M. Wt: 310.3 g/mol
InChI Key: NYCBXLQKKUBOGV-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The Boc group can be added to a molecule using a compound called di-tert-butyl dicarbonate in the presence of a base .


Synthesis Analysis

The synthesis of compounds with a Boc group often involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, where the Boc group is attached to the nitrogen atom of the amine .


Molecular Structure Analysis

The molecular structure of compounds with a Boc group includes a carbonyl (C=O) group and a tert-butyl group attached to a nitrogen atom . The exact structure would depend on the rest of the molecule.


Chemical Reactions Analysis

The Boc group can be removed from a molecule under acidic conditions . This is often done using trifluoroacetic acid (TFA). The removal of the Boc group is a common step in the synthesis of peptides .

Scientific Research Applications

1. Synthesis of Erythro and Threo Isomers

  • Application Summary: The compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was synthesized in two forms: Erythro and Threo isomers. These isomers were obtained by simple reduction and inversion methods respectively .
  • Methods of Application: The Erythro isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The Erythro isomer was then effectively converted into its Threo form with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
  • Results: The method was found to be cost-effective, yielded excellent results, and was suitable for large-scale synthesis .

2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

  • Application Summary: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
  • Results: The method was found to be simple, effective, and environmentally compliant .

3. High-Temperature Deprotection of Boc Amino Acids

  • Application Summary: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
  • Results: The method was found to be simple, effective, and environmentally compliant .

4. Dipeptide Synthesis

  • Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

5. Monitoring Zinc Secretion

  • Application Summary: The compound “2-(2-BOC-AMINOETHOXY)ETHANOL” was used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR .
  • Methods of Application: This method allowed for the monitoring of the dynamics of regulated secretion of zinc in real time .
  • Results: This application extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

6. High-Temperature Deprotection of Boc Amino Acids

  • Application Summary: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
  • Results: The method was found to be simple, effective, and environmentally compliant .

7. Dipeptide Synthesis

  • Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

8. Monitoring Zinc Secretion

  • Application Summary: The compound “2-(2-BOC-AMINOETHOXY)ETHANOL” was used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR .
  • Methods of Application: This method allowed for the monitoring of the dynamics of regulated secretion of zinc in real time .
  • Results: This application extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCBXLQKKUBOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

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